1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Description
1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a pyrazolo-pyrimidine derivative structurally related to allopurinol (1H-pyrazolo[3,4-d]pyrimidin-4-ol, CAS 315-30-0), a well-known xanthine oxidase inhibitor used in gout treatment . While allopurinol is sparingly soluble in water and ethanol, 1-benzyl derivatives may exhibit modified solubility and bioavailability due to the hydrophobic benzyl group .
Pyrazolo[3,4-d]pyrimidine scaffolds are recognized for their diverse bioactivities, including anticancer, antimicrobial, and anti-inflammatory effects.
Structure
2D Structure
Properties
IUPAC Name |
1-benzyl-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O/c17-12-10-6-15-16(11(10)13-8-14-12)7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,13,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASCMRDPFTNELIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=N2)C(=O)NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10280937 | |
| Record name | 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10280937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35877-37-3 | |
| Record name | 35877-37-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19126 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10280937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary target of 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle . It is responsible for phosphorylation of key components for cell proliferation .
Mode of Action
this compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to cell growth arrest . The compound fits well into the CDK2 active site through essential hydrogen bonding with Leu83 .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle progression pathway . This disruption leads to cell growth arrest at the G0-G1 stage , preventing the cell from entering the S phase, where DNA replication occurs .
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties .
Result of Action
The result of the action of this compound is significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells . This leads to the inhibition of cell growth and proliferation .
Biochemical Analysis
Biochemical Properties
1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol plays a crucial role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinases (CDKs). CDKs are essential enzymes that regulate the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. This compound has been shown to interact with CDK2/cyclin A2, forming hydrogen bonds with key amino acids in the active site, thereby inhibiting the enzyme’s activity. Additionally, this compound has been found to interact with other biomolecules, such as protein kinases, further highlighting its potential as a therapeutic agent.
Cellular Effects
The effects of this compound on various cell types and cellular processes have been extensively studied. This compound has been shown to induce cell cycle arrest at the G0-G1 stage, leading to the inhibition of cell proliferation. It also promotes apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic genes. Furthermore, this compound has been found to modulate cell signaling pathways, such as the MAPK/ERK pathway, which plays a critical role in cell growth and differentiation.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its ability to inhibit enzyme activity. This compound binds to the active site of CDK2/cyclin A2, forming hydrogen bonds with key amino acids, such as Leu83, which are essential for the enzyme’s activity. By inhibiting CDK2, this compound disrupts the cell cycle, leading to cell cycle arrest and apoptosis. Additionally, this compound has been shown to modulate gene expression by increasing the expression of pro-apoptotic genes and decreasing the expression of anti-apoptotic genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable at room temperature, but its stability can be affected by factors such as light and pH. Over time, this compound may degrade, leading to a decrease in its efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged cell cycle arrest and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells without causing significant toxicity. At higher doses, this compound can cause adverse effects, such as hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. These enzymes play a crucial role in the metabolism of this compound, leading to the formation of metabolites that can be further processed or excreted. The interaction of this compound with these enzymes can affect metabolic flux and alter the levels of metabolites in the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, allowing it to reach its target sites within the cell. Additionally, this compound can bind to proteins in the blood, facilitating its distribution throughout the body. The localization and accumulation of this compound in specific tissues can influence its therapeutic effects and toxicity.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound has been found to localize in the nucleus, where it can interact with nuclear proteins and modulate gene expression. Additionally, this compound can be targeted to specific subcellular compartments through post-translational modifications and targeting signals. These localization mechanisms are essential for the compound’s ability to exert its therapeutic effects.
Biological Activity
1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.
Chemical Structure and Properties
This compound features a bicyclic structure that incorporates both pyrazole and pyrimidine rings. The presence of a benzyl group enhances its lipophilicity, which is crucial for its biological activity. The molecular formula for this compound is CHNO, indicating it contains carbon, hydrogen, nitrogen, and oxygen atoms.
Biological Activity Overview
The biological activities of this compound include:
- Antitumor Activity : Research indicates that this compound exhibits potent antitumor effects by inhibiting key signaling pathways involved in cancer cell proliferation. It has been shown to induce apoptosis in various cancer cell lines through the modulation of the epidermal growth factor receptor (EGFR) signaling pathway .
- Antiviral Properties : Studies have demonstrated that this compound possesses antiviral activity against several viruses, including Zika virus. Its mechanism involves interference with viral replication processes .
- Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory potential, showing promise in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response .
Inhibition of Kinases
This compound acts primarily as a kinase inhibitor. It competes with ATP for binding to the active sites of various kinases involved in cancer progression. This ability to mimic ATP allows it to selectively inhibit kinases such as FGFR (Fibroblast Growth Factor Receptor) and CDKs (Cyclin-dependent kinases), which are crucial for cell cycle regulation .
Apoptosis Induction
By disrupting the EGFR signaling pathway, this compound leads to increased apoptosis in cancer cells. This process involves the activation of pro-apoptotic factors and the inhibition of anti-apoptotic proteins, ultimately promoting cell death .
Antitumor Efficacy
In a study evaluating the antitumor efficacy of this compound in xenograft models, significant tumor regression was observed at specific dosages. The compound demonstrated an IC value in the low micromolar range against various cancer cell lines .
Antiviral Activity
Research into its antiviral properties revealed that this compound exhibited an EC value of approximately 5 µM against Zika virus in vitro. The compound's cytotoxicity (CC) was determined at 39 µM, indicating a favorable selectivity index for antiviral activity over cytotoxic effects .
Comparative Analysis with Related Compounds
The following table summarizes key properties and activities of this compound compared to related compounds:
| Compound Name | Structure | Key Activities | IC / EC Values |
|---|---|---|---|
| This compound | Structure | Antitumor, Antiviral | IC: Low µM; EC: 5 µM |
| Dinaciclib | Structure | CDK inhibitor | IC: ~10 nM |
| Roscovitine | Structure | CDK inhibitor | IC: ~100 nM |
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol has been identified as a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. In vitro studies have shown that this compound exhibits significant anti-proliferative effects against various cancer cell lines, particularly breast cancer models. The compound's mechanism involves the inhibition of CDK2 activity, leading to reduced cell proliferation and tumor growth.
Case Study:
In a study evaluating its efficacy against breast cancer cells, this compound demonstrated an IC50 value in the low micromolar range, indicating strong anticancer properties. Furthermore, in vivo studies in mouse models showed a significant reduction in tumor size with minimal systemic toxicity, suggesting a favorable therapeutic index for potential clinical applications.
2. Antimicrobial Properties
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit antimicrobial activity against various pathogens. The structural features of this compound contribute to its effectiveness against bacteria and fungi, making it a candidate for developing new antimicrobial agents.
3. Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. By modulating enzyme activity, it can influence cellular processes such as signaling and metabolism.
Biochemical Applications
1. Structure-Activity Relationship (SAR) Studies
The exploration of SAR has led to the synthesis of various analogs of this compound aimed at enhancing its biological activity. Modifications to the pyrazolo[3,4-d]pyrimidine scaffold have been linked to improved potency against different targets.
2. Drug Development
Given its promising biological activities, this compound serves as a valuable building block for developing novel pharmaceuticals targeting cancer and infectious diseases.
Material Science Applications
The compound's unique chemical properties make it suitable for applications in material science. It can be utilized in the synthesis of new materials with enhanced thermal stability and electrical conductivity.
Comparison with Similar Compounds
N-1 Substitution Effects
C-4 Functionalization
- Hydroxyl vs. Thiol: The hydroxyl group in allopurinol and its benzyl derivative is critical for hydrogen bonding with xanthine oxidase. Replacing it with a thiol (as in ) may shift redox activity or target selectivity.
- Aminoethyl-sulfonamide (8c): This polar substituent in compound 8c likely improves water solubility and introduces sulfonamide-mediated interactions, though its anticancer activity remains unquantified .
Preparation Methods
Preparation via Iminoether and Hydrazine Hydrate Reaction
A well-documented method involves the synthesis of ethyl 5-amino-3-substituted-1-phenyl-1H-pyrazole-4-carboxylates, which are converted into α-functionalized iminoethers by treatment with triethylorthoformate in acetic anhydride under reflux. These iminoethers then react with hydrazine hydrate in ethanol with acetic acid to yield the pyrazolo[3,4-d]pyrimidin-4-ol derivatives, including 1-Benzyl substituted analogs.
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- Starting from ethyl 5-amino-3-substituted-1-phenyl-1H-pyrazole-4-carboxylates (1a-c).
- Formation of iminoethers (2a-c) by reflux with triethylorthoformate in acetic anhydride for 3 hours.
- Reaction of iminoethers with hydrazine hydrate and acetic acid in ethanol under reflux for 1 hour.
- Isolation by filtration and recrystallization.
| Product Code | Substituent R | Substituent R' | Yield (%) |
|---|---|---|---|
| 5a | H | -CH2-Ph | 75 |
| 5b | H | -CH2-CH2-Ph | 80 |
| 5c | H | (2Cl)-CH2-Ph | 65 |
| 5d | H | (4Cl)-CH2-Ph | 70 |
| 5f | CH3 | -CH2-Ph | 54 |
Note: this compound corresponds to product 5a with R = H and R' = -CH2-Ph.
Reaction of Imidates with Primary Amines
Another approach involves the reaction of pyrazolo[3,4-d]pyrimidine imidates with primary amines such as benzylamine under reflux in toluene, often catalyzed by acetic acid. This leads to nucleophilic attack on the imidic carbon, forming amidine intermediates that undergo Dimroth rearrangement to yield the pyrazolopyrimidine derivatives.
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- Equimolar amounts of imidate and primary amine mixed in toluene.
- Reflux for approximately 6 hours.
- Isolation of solid product by filtration and washing.
One-Pot Four-Component Synthesis
A novel and efficient method involves a one-pot condensation of hydrazines, methylenemalononitriles, aldehydes, and alcohols, yielding pyrazolo[3,4-d]pyrimidine derivatives in good yields. This green chemistry approach avoids isolation of intermediates and uses readily available substrates.
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- Mixing hydrazine, methylenemalononitrile, an aldehyde (e.g., benzaldehyde for benzyl substitution), and an alcohol solvent.
- Heating under controlled conditions to promote condensation and cyclization.
- Products isolated by crystallization.
-
- Specific to certain substitution patterns.
- Requires optimization for each substrate combination.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Reaction Conditions | Yield Range (%) | Key Features |
|---|---|---|---|---|
| Iminoether + Hydrazine Hydrate | Ethyl 5-amino-3-substituted pyrazole esters, triethylorthoformate | Reflux in acetic anhydride, then ethanol with hydrazine hydrate | 65 - 80 | Well-established, moderate to high yields, good for benzyl derivatives |
| Imidate + Primary Amines | Pyrazoloimidates, benzylamine | Reflux in toluene with acetic acid catalyst | 54 - 75 | Two-step nucleophilic addition and rearrangement, versatile for substitutions |
| One-Pot Four-Component Condensation | Hydrazines, methylenemalononitriles, aldehydes, alcohols | Heating under controlled conditions | Good (variable) | Green chemistry, efficient, broad substrate scope |
Research Findings and Notes
The reaction of iminoethers with hydrazine hydrate provides a reliable route to this compound with yields up to 75% and clear structural confirmation by IR, NMR, and HRMS.
The imidate-amine reaction pathway benefits from the Dimroth rearrangement, which stabilizes the pyrazolopyrimidine framework and allows for diverse substitutions, including benzyl groups.
The one-pot multi-component method offers a streamlined synthesis with environmental advantages and flexibility in substrate choice, although specific yields for the benzyl derivative are less commonly reported.
Spectroscopic data consistently show characteristic OH and carbonyl absorption bands, confirming the 4-ol substitution on the pyrimidine ring.
Reaction times vary from 1 hour (hydrazine hydrate method) to 6 hours (imidate-amine method), with temperature typically at reflux conditions for the solvent used.
Q & A
Q. What are the standard synthetic routes for 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol?
The compound is typically synthesized via cyclocondensation reactions. For example, ethyl 5-amino-1-phenylpyrazole-4-carboxylate can react with formamide (HCONH₂) under reflux to form the pyrazolo[3,4-d]pyrimidin-4-one core, followed by benzylation at the N1 position. Recrystallization from dimethylformamide (DMF) or acetonitrile is often used for purification .
Q. Which spectroscopic techniques are essential for structural characterization?
Key methods include:
Q. What safety protocols are critical during handling?
- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
- Conduct reactions in a fume hood due to potential inhalation hazards.
- Dispose of waste via certified biological waste services, as the compound may exhibit toxicity to kidneys, liver, or blood systems .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in pyrazolo[3,4-d]pyrimidine synthesis?
- Solvent selection : Dry acetonitrile or DMF enhances nucleophilic substitution for benzylation .
- Catalysts : Use K₂CO₃ or Et₃N to deprotonate intermediates and accelerate cyclization.
- Temperature control : Reflux at 80–100°C for 8–12 hours ensures complete reaction .
- Workup : Cold-water quenching followed by recrystallization minimizes byproducts .
Q. How can researchers resolve contradictory biological activity data across studies?
- Validate assays : Use standardized cell lines (e.g., HEK293 or HepG2) and replicate experiments ≥3 times.
- Check solubility : Poor solubility in aqueous buffers (e.g., ~0.1 mg/mL in water ) may lead to false negatives. Pre-dissolve in DMSO (<1% final concentration) for in vitro studies.
- Control for metabolites : LC-MS can confirm compound stability under assay conditions .
Q. What strategies improve solubility for in vivo pharmacokinetic studies?
- Prodrug design : Introduce acetyl or benzyl sulfanyl groups to enhance lipophilicity, as seen in analogs like 4-benzylsulfanyl derivatives .
- Co-solvents : Use PEG-400 or cyclodextrin complexes for intravenous administration .
- Salt formation : Hydrochloride salts (e.g., [(R)-4-(3-((S)-1-(4-amino-3-methyl-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)phenyl)pyrrolidin-2-one HCl]) improve aqueous solubility .
Q. How to design structure-activity relationship (SAR) studies for pyrazolo[3,4-d]pyrimidines?
- Core modifications : Replace the 4-ol group with thiol or amine to assess potency changes in kinase inhibition .
- Substituent variation : Compare benzyl vs. chlorophenyl or methyl groups at N1 to evaluate steric/electronic effects on binding .
- Biological testing : Prioritize assays relevant to reported activities (e.g., anti-inflammatory or anticancer screens ).
Methodological Considerations
Q. What analytical methods confirm compound identity in complex mixtures?
- LC-MS/MS : Quantifies the compound and detects degradation products (e.g., de-benzylated analogs).
- X-ray crystallography : Resolves ambiguous regiochemistry, as demonstrated for 4-benzylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine .
- ²D NMR (COSY, HSQC) : Assigns proton-carbon correlations in crowded aromatic regions .
Q. How to address low reproducibility in scaled-up synthesis?
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) instead of recrystallization for >10 g batches .
- Monitor intermediates : Track reaction progress via TLC or in situ IR to identify incomplete steps.
- Control moisture : Strictly anhydrous conditions prevent hydrolysis of sensitive intermediates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
